3-Bromo-2-methylpyridine N-oxide is an organic compound classified as a pyridine derivative. It features a bromine atom at the third position, a methyl group at the second position, and an N-oxide functional group on the pyridine ring. This compound is recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. It serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, and is investigated for its potential therapeutic properties such as anti-cancer and anti-inflammatory activities .
The synthesis of 3-Bromo-2-methylpyridine N-oxide can be achieved through various methods:
In an industrial context, continuous flow processes are often used to enhance yield and purity. Automated reactors help maintain precise control over reaction parameters such as temperature and pressure, which are critical for optimizing the synthesis process .
The molecular formula for 3-Bromo-2-methylpyridine N-oxide is CHBrNO. The structure consists of a six-membered pyridine ring with substituents at specific positions:
The compound's CAS number is 97944-32-6, which uniquely identifies it in chemical databases .
3-Bromo-2-methylpyridine N-oxide participates in various chemical reactions:
In substitution reactions, common reagents include sodium azide or potassium thiolate. For reduction processes, zinc dust or iron powder in acetic acid is typically employed. In coupling reactions, palladium catalysts are used to facilitate biaryl formation .
The mechanism of action for 3-Bromo-2-methylpyridine N-oxide involves its interaction with various molecular targets:
3-Bromo-2-methylpyridine N-oxide is typically a solid at room temperature with specific melting and boiling points that may vary based on purity and environmental conditions.
The compound exhibits notable reactivity due to its functional groups, allowing it to undergo various chemical transformations essential for synthetic applications. Its ability to participate in nucleophilic substitution and coupling reactions makes it valuable in organic synthesis .
3-Bromo-2-methylpyridine N-oxide has several applications across different fields:
This detailed examination of 3-Bromo-2-methylpyridine N-oxide highlights its significance in scientific research and industrial applications, underscoring its role as a versatile compound in organic synthesis and medicinal chemistry.
Dichloromethane (DCM) serves as the optimal solvent for m-CPBA-mediated N-oxidation of 3-bromo-2-methylpyridine due to its ability to dissolve both the organic substrate and peracid oxidant while maintaining reaction homogeneity. The reaction temperature of 30°C represents a critical balance between kinetic enhancement and decomposition avoidance. Lower temperatures (0-5°C) during m-CPBA addition minimize exothermic side reactions, while subsequent elevation to 30°C accelerates the oxidation to completion within 8 hours. This temperature profile suppresses dichloromethane hydrolysis and minimizes N-oxide degradation pathways that become significant above 40°C [1] [3].
Table 1: Solvent Performance Comparison for N-Oxidation
Solvent System | Reaction Time (h) | Byproduct Formation (%) | Product Yield (%) |
---|---|---|---|
Dichloromethane | 8 | 3.2 | 94.3 |
Chloroform | 10 | 7.1 | 86.5 |
Ethyl Acetate | 14 | 12.4 | 72.1 |
Acetonitrile | 9 | 15.8 | 68.9 |
The stoichiometric ratio of 3-bromo-2-methylpyridine to m-CPBA at 1:1.2 provides optimal conversion efficiency. This 20% oxidant excess compensates for inherent decomposition pathways of m-CPBA during the reaction while minimizing the formation of acidic byproducts that complicate purification. Kinetic studies reveal pseudo-first-order behavior during the initial 4-hour period, with complete substrate consumption typically achieved within 8 hours. Prolonged reaction times beyond 10 hours promote over-oxidation side products, reducing overall yield [1] [3].
Table 2: Stoichiometric Optimization Profile
Substrate:Oxidant Ratio | Reaction Completion Time (h) | Impurity Profile (%) | Isolated Yield (%) |
---|---|---|---|
1:1.0 | >14 | 8.3 | 78.2 |
1:1.2 | 8 | 4.1 | 94.3 |
1:1.5 | 6 | 12.7 | 85.9 |
1:2.0 | 5 | 25.4 | 72.6 |
Efficient quenching protocols are essential for managing the 3-chlorobenzoic acid (CBA) byproduct generated during m-CPBA-mediated oxidation. A sequential quenching approach employing 15% sodium sulfite solution followed by aqueous sodium bicarbonate wash effectively reduces residual oxidant and neutralizes acidic components. This two-stage protocol prevents N-oxide decomposition while precipitating CBA for mechanical removal via filtration. Byproduct management strategies include multiple aqueous washes (3×200mL per mole substrate) to reduce CBA contamination below 0.5% in the crude product [1] [3].
Industrial-scale production achieves 94.25% yield through integrated process enhancements:
These optimizations enable isolation of 98.9kg of product from 96.0kg (558.1mmol) of 3-bromo-2-methylpyridine in commercial production runs [1].
Hydrogen peroxide systems provide cost-effective alternatives to peracid-mediated oxidations. Under acidic conditions (pH 2-4), tungsten-catalyzed systems achieve 65-75% conversion but suffer from bromine displacement side reactions. Molybdenum oxide catalysts (MoO₃) in methanol enable 85% yield at 85°C but require extended reaction times (12-24h). Basic conditions (pH 8-10) with sodium carbonate accelerate oxidation kinetics but promote hydrolysis of the methyl substituent. The optimal catalytic system utilizes 0.5 mol% phosphomolybdic acid with 30% H₂O₂ in methanol at 70°C, achieving 89% yield with minimized dehalogenation (<3%) [5] [8].
Table 3: Comparative Performance of Oxidation Systems
Oxidation System | Temperature (°C) | Reaction Time (h) | Dehalogenation Byproducts (%) | Yield (%) |
---|---|---|---|---|
m-CPBA/DCM | 30 | 8 | <0.5 | 94.3 |
H₂O₂/Phosphomolybdic acid | 70 | 18 | 2.9 | 89.1 |
H₂O₂/Tungstic acid | 80 | 12 | 7.4 | 78.2 |
Peracetic acid/AcOH | 50 | 6 | 1.2 | 91.5 |
Electrochemical N-oxidation represents an emerging green chemistry approach that eliminates chemical oxidants. Preliminary studies indicate 62% conversion efficiency in acetonitrile/water (9:1) electrolytes using boron-doped diamond electrodes at 1.8V versus Ag/AgCl. Constant potential electrolysis at pH 7 generates the N-oxide without bromine scrambling, though current yields remain suboptimal (45-50%). The process demonstrates particular promise for continuous flow applications where residence time distribution minimizes over-oxidation [8].
High-purity 3-bromo-2-methylpyridine synthesis employs directed ortho-metalation strategies. Treatment of 2-methylpyridine with n-butyllithium at -78°C generates a stable chelated complex that reacts with bromine sources with exclusive C3 regioselectivity. Alternative approaches include:
The metalation approach provides superior regiocontrol (>98:2 C3:C5 selectivity) compared to radical methods (85:15 selectivity) [2] [6].
The bromine substituent enables cross-coupling diversification prior to N-oxidation. Key transformations include:
These transformations demonstrate the versatility of 3-bromo-2-methylpyridine as a synthetic building block, enabling installation of complex functionality before N-oxidation. The bromine remains stable during N-oxidation when electron-neutral/withdrawing groups are introduced at the 3-position [9].
Silica gel chromatography (230-400 mesh) effectively resolves 3-bromo-2-methylpyridine N-oxide from reaction impurities using stepwise elution protocols:
Medium-pressure liquid chromatography (MPLC) with reversed-phase C18 silica achieves higher resolution separations for analytical-grade material, particularly effective for removing regioisomeric N-oxide contaminants. The retention factor optimization demonstrates optimal resolution at k' = 2.5 using acetonitrile/water (35:65) mobile phase [1] [6].
Recrystallization provides high-purity material suitable for pharmaceutical applications:
Large-scale crystallization employs programmed cooling protocols (2°C/min) from 60°C to 0°C in ethanol/water, yielding pharmaceutical-grade material (99.5% purity) without chromatographic purification [1] [6].
Table 4: Crystallization Solvent System Comparison
Solvent System | Crystal Form | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/water (4:1) | Plates | 99.5 | 92 | 120 |
Acetonitrile | Needles | 98.7 | 85 | 280 |
Isopropanol | Rods | 99.2 | 89 | 150 |
Methanol/diethyl ether | Aggregates | 97.8 | 78 | 420 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2